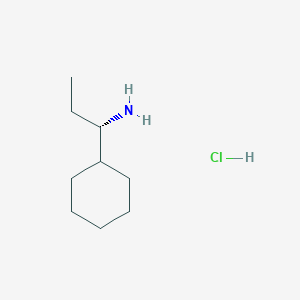

1-Ethyl-4-octylbenzene

Overview

Description

The compound "1-Ethyl-4-octylbenzene" does not appear to be directly discussed in the provided papers. However, the papers do discuss various aromatic compounds and their derivatives, which can be tangentially related to the structure of 1-Ethyl-4-octylbenzene. For instance, the synthesis and structural study of a tolane derivative in the first paper and the study of electron density distribution in a complex involving a substituted benzene in the second paper both involve aromatic systems that could share some chemical properties with 1-Ethyl-4-octylbenzene.

Synthesis Analysis

The papers provided do not directly address the synthesis of 1-Ethyl-4-octylbenzene. However, the synthesis of complex aromatic compounds is discussed. In the first paper, a tolane derivative is synthesized, which involves an aromatic ring and could provide insight into the synthetic strategies that might be applicable to 1-Ethyl-4-octylbenzene . The third paper discusses the synthesis of a tetrafluorobenzene derivative by aromatic nucleophilic substitution , a method that could potentially be used in the synthesis of 1-Ethyl-4-octylbenzene by substituting appropriate functional groups on the benzene ring.

Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-octylbenzene is not directly analyzed in the papers. However, the papers do provide information on the structural analysis of related aromatic compounds. The first paper describes the use of X-ray diffraction to characterize the crystal forms of a tolane derivative , while the second paper uses topological theory to analyze the molecular structure of a donor-acceptor complex involving a substituted benzene . These methods could be applied to determine the molecular structure of 1-Ethyl-4-octylbenzene.

Chemical Reactions Analysis

None of the papers provided discuss chemical reactions specifically involving 1-Ethyl-4-octylbenzene. However, the papers do provide insights into the reactivity of aromatic compounds. For example, the third paper describes the redox properties of a bis(phosphino)benzene derivative , which could be relevant when considering the reactivity of 1-Ethyl-4-octylbenzene in redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-4-octylbenzene are not discussed in the provided papers. However, the papers do discuss properties of related compounds that could be extrapolated to 1-Ethyl-4-octylbenzene. For instance, the first paper mentions the nonlinear optical properties of a tolane derivative , which could suggest potential optical applications for 1-Ethyl-4-octylbenzene if it possesses similar structural features. The third paper's discussion of the crowded structures of fluorobenzene derivatives as reflected in their 19F NMR spectroscopy could provide a comparison point for the NMR spectroscopic analysis of 1-Ethyl-4-octylbenzene.

Scientific Research Applications

Catalysis and Chemical Reactions

1-Ethyl-4-octylbenzene has been used as a model substrate in studies focusing on benzylic oxidation. Research has explored its oxidation with H2O2 or O2 using non-heme iron catalysts. These catalysts, based on tetra- and pentadentate nitrogen ligands, have proven effective in affording the corresponding benzylic alcohol and ketone, showcasing the compound's potential in chemical synthesis and catalytic processes (Klopstra et al., 2003).

Liquid-Liquid Extraction

The compound has also been referenced in studies on the separation of aromatic and aliphatic hydrocarbons. For example, ionic liquids like 1-ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide have been tested for their efficacy in separating aromatic compounds like ethylbenzene from C7- and C8-fractions in hydrocarbon mixtures. This research underscores its relevance in refining and petrochemical processes (Arce et al., 2008).

Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives like 1,3,5-triethylbenzene have been widely utilized as scaffolds to organize molecular-recognition elements. Their steric-gearing effect is believed to direct binding elements towards the same face of the central ring, thus increasing binding affinity. This property is critical in the design and development of supramolecular hosts and their binding capabilities (Wang & Hof, 2012).

Electrochemical Studies

1-Ethyl-4-octylbenzene has been the subject of electroreduction studies. Techniques like cyclovoltammetry and chronocoulometry have been used to investigate its electroreduction characteristics, providing insights into the electrochemical behavior of such compounds. These studies are essential for understanding the electrochemical processes involving aromatic compounds (Chen Song, 2005).

Oxidation and Pyrolysis Studies

The oxidation and pyrolysis of similar compounds like n-propylbenzene have been examined to understand their chemical behavior under high temperatures. Such studies are significant for industries that deal with the thermal processing of hydrocarbons, such as fuel production and waste management (Dagaut et al., 2002).

Environmental and Biodegradation Research

The biodegradation of hydrocarbons like ethylbenzene by fungi such as Penicillium sp. has been a subject of study. Understanding the degradation pathways of these compounds is crucial for environmental remediation and waste treatment (Govarthanan et al., 2017).

Safety And Hazards

properties

IUPAC Name |

1-ethyl-4-octylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h11-14H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBYRPYNAKRFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-octylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)

![2-amino-N-[(2R)-3-(benzyloxy)-1-{1-methanesulfonyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-yl}-1-oxopropan-2-yl]-2-methylpropanamide; methanesulfonic acid](/img/structure/B3028350.png)

![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)